molecular formula C19H15NO2 B14595262 1-(Diphenylmethyl)-2-nitro-benzene CAS No. 61593-10-0

1-(Diphenylmethyl)-2-nitro-benzene

Cat. No.: B14595262
CAS No.: 61593-10-0
M. Wt: 289.3 g/mol
InChI Key: MELAKKQWPKPSIU-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2-nitro-benzene is an organic compound characterized by a benzene ring substituted with a diphenylmethyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diphenylmethyl)-2-nitro-benzene can be synthesized through several methods. One common approach involves the nitration of 1-(diphenylmethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-2-nitro-benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1-(Diphenylmethyl)-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Diphenylmethyl)-2-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-2-nitro-benzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The diphenylmethyl group provides structural stability and influences the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-(Diphenylmethyl)-2-aminobenzene:

    Diphenylprolinol: Contains a similar diphenylmethyl group but differs in its overall structure and functional groups.

Uniqueness

1-(Diphenylmethyl)-2-nitro-benzene is unique due to the presence of both the diphenylmethyl and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research.

Properties

CAS No.

61593-10-0

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

1-benzhydryl-2-nitrobenzene

InChI

InChI=1S/C19H15NO2/c21-20(22)18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H

InChI Key

MELAKKQWPKPSIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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